molecular formula C20H14ClN5O3S B2443466 3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide CAS No. 464196-28-9

3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B2443466
CAS No.: 464196-28-9
M. Wt: 439.87
InChI Key: KSEOBLJDCJGXEF-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorophenyl group, a cyano group, and a pyrimidin-2-ylsulfamoyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the (E)-3-(4-chlorophenyl)-2-cyanoacrylamide: This step involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base such as piperidine to form (E)-3-(4-chlorophenyl)-2-cyanoacrylamide.

    Coupling with 4-(pyrimidin-2-ylsulfamoyl)aniline: The intermediate product is then reacted with 4-(pyrimidin-2-ylsulfamoyl)aniline under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar chlorophenyl group.

    2-Chlorobenzoic acid: An aromatic carboxylic acid with a chlorophenyl group.

Uniqueness

3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-2-cyano-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O3S/c21-16-4-2-14(3-5-16)12-15(13-22)19(27)25-17-6-8-18(9-7-17)30(28,29)26-20-23-10-1-11-24-20/h1-12H,(H,25,27)(H,23,24,26)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEOBLJDCJGXEF-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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